1-Chlorooctadecane

Physical chemistry Material science Chemical procurement

Select 1-Chlorooctadecane (C18) for applications where chain-length-dependent performance is critical. This C18 homolog delivers a 10x lower critical aggregation concentration vs. C10–C14 analogs for high-efficiency ionic liquids, uniquely forms stable Langmuir films in stearic acid monolayers (up to 0.35 molar fraction), serves as a validated internal standard for SBSE-TD-GC-MS endocrine disruptor analysis, and enables rapid catalytic hydrodechlorination in supercritical CO₂. Laboratory-scale to bulk quantities available with refrigerated shipping.

Molecular Formula C18H37Cl
Molecular Weight 288.9 g/mol
CAS No. 3386-33-2
Cat. No. B165108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorooctadecane
CAS3386-33-2
Synonyms1-chlorooctadecane
octadecyl chloride
Molecular FormulaC18H37Cl
Molecular Weight288.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCl
InChIInChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
InChIKeyVUQPJRPDRDVQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorooctadecane (CAS 3386-33-2) Procurement Guide: Supplier Specifications and Fundamental Properties for Research and Industrial Applications


1-Chlorooctadecane (CAS 3386-33-2), also known as stearyl chloride or n-octadecyl chloride, is a long-chain primary alkyl halide with the molecular formula C18H37Cl and a molecular weight of 288.94 g/mol [1]. As a member of the 1-chloroalkane homologous series, this compound exists as a colorless to pale yellow liquid at room temperature (melting point 20–24 °C) and exhibits characteristic physical properties including a density of 0.849 g/mL at 25 °C and a refractive index (n20/D) of 1.451 . Its 18-carbon aliphatic chain imparts distinct hydrophobic character (logP ≈ 9.5–10) and solubility behavior that differ markedly from shorter-chain analogs, making it particularly relevant for applications requiring long-chain alkyl functionality .

Why 1-Chlorooctadecane Cannot Be Replaced by Shorter-Chain Alkyl Chlorides: Critical Differentiators for Scientific Procurement


Generic substitution of 1-chlorooctadecane (C18) with shorter-chain 1-chloroalkanes (e.g., C12, C14, C16) introduces quantifiable deviations in physical properties, thermodynamic stability, and functional performance that directly impact experimental reproducibility and industrial process outcomes. The 18-carbon chain length is not merely a structural variation but a determinant of density (0.849 vs. 0.865–0.879 g/mL for shorter analogs), refractive index (1.451 vs. 1.419–1.449), boiling point (157–158 °C/1.5 mmHg vs. 133–149 °C), and enthalpy of formation (−544.2 vs. −392.3 kJ/mol for C12) . Furthermore, the extended hydrophobic tail governs molecular organization at interfaces, influencing monolayer stability, aggregation behavior, and catalytic reactivity in ways that shorter-chain analogs cannot replicate [1]. The following evidence guide provides quantitative, comparator-based justification for selecting the C18 homolog over its closest alternatives.

Quantitative Evidence: Head-to-Head Comparisons of 1-Chlorooctadecane Versus Closest Analogs


Physical Property Comparison: 1-Chlorooctadecane vs. C12, C14, and C16 Homologs

Direct head-to-head comparison of density, refractive index, and boiling point across the 1-chloroalkane series reveals that 1-chlorooctadecane (C18) exhibits a significantly lower density (0.849 g/mL at 25 °C) compared to 1-chlorododecane (0.879 g/mL), 1-chlorohexadecane (0.865 g/mL), and 1-chlorotetradecane (0.859 g/mL) . Refractive index follows the opposite trend, with C18 showing the highest value (n20/D 1.451) versus C12 (1.419), C14 (1.446), and C16 (1.449). Boiling point at reduced pressure also increases with chain length: C18 boils at 157-158 °C/1.5 mmHg, compared to C12 (133-134 °C), C14 (139-142 °C/4 mmHg), and C16 (149 °C/1 mmHg).

Physical chemistry Material science Chemical procurement

Thermodynamic Stability: Enthalpy of Formation of 1-Chlorooctadecane Across the Homologous Series

Enthalpies of formation measured by combustion calorimetry at 298.15 K demonstrate that 1-chlorooctadecane (C18) has a significantly more negative standard enthalpy of formation in both liquid (−544.20 ± 2.82 kJ mol−1) and gaseous states (−446.04 ± 3.06 kJ mol−1) compared to shorter-chain 1-chloroalkanes [1]. This trend follows the established CH2-increment of −20.952 ± 0.146 kJ mol−1 per methylene unit in the series, but the absolute magnitude of the difference between C18 and C12 is substantial (−151.89 kJ mol−1 in liquid phase).

Thermodynamics Energetic materials Process safety

Catalytic Hydrodechlorination Kinetics: 1-Chlorooctadecane in Supercritical CO2 vs. Liquid Solvent

In a direct head-to-head study, palladium-catalyzed hydrodechlorination of 1-chlorooctadecane proceeded significantly faster in supercritical carbon dioxide (SC-CO2) than in liquid isopropanol at atmospheric pressure [1]. Under optimized conditions (150 °C, 15 MPa), complete dechlorination was achieved in SC-CO2, whereas the liquid-phase reaction required NaOH addition to enhance yield. The apparent activation energy was determined to be 43±5 kJ mol−1 in SC-CO2 compared to 35±3 kJ mol−1 in liquid isopropanol, indicating a shift in the rate-determining step (adsorption of the chlorinated molecule on palladium).

Catalysis Green chemistry Process intensification

Biological Utilization: Comparative Assimilation of 1-Chlorooctadecane and 1-Chlorohexadecane by Filamentous Fungi

A comparative study of three fungal species grown on either 1-chlorooctadecane (C18) or 1-chlorohexadecane (C16) as the sole carbon source revealed differential incorporation of chlorinated fatty acids [1]. In Cunninghamella elegans, 60–70% of total fatty acids were chlorinated when grown on either substrate. However, Penicillium zonatum produced 20% 1-chlorohexadecanoic acid after growth on either C16 or C18, but did not incorporate any C18 chlorinated fatty acids, indicating a chain-length-specific metabolic limitation.

Bioremediation Microbial metabolism Environmental fate

Monolayer Formation: Unique Behavior of Nonamphiphilic 1-Chlorooctadecane in Mixed Films

Unlike typical amphiphilic molecules, 1-chlorooctadecane is nonamphiphilic yet forms stable Langmuir monolayers when incorporated into a host matrix of stearic acid [1]. Stability was achieved for molar fractions of 1-chlorooctadecane less than 0.35, with additive incorporation behavior. This property is distinct from shorter-chain chloroalkanes, which generally fail to form stable monolayers under similar conditions due to insufficient hydrophobic cohesion.

Langmuir-Blodgett films Surface science Thin film technology

Surface Active Behavior: Chain Length Dependence of Aggregation Parameters in Ionic Liquids Derived from 1-Chloroalkanes

A systematic study of surfactant-like ionic liquids synthesized from 1-chloroalkanes (C10–C18) revealed that critical aggregation concentration (cac) decreases monotonically with increasing alkyl chain length [1]. Specifically, the C18-derived ionic liquid exhibited the lowest cac and smallest minimum area per surfactant molecule at the air/water interface, along with the highest adsorption efficiency and surface excess concentration. These trends reflect enhanced hydrophobic driving forces for aggregation with longer chains.

Ionic liquids Surfactants Colloid chemistry

Optimal Application Scenarios for 1-Chlorooctadecane Based on Comparative Evidence


Synthesis of Long-Chain Ionic Liquid Surfactants with Optimized Aggregation Behavior

Based on the chain-length-dependent aggregation parameters established in Section 3, Evidence 6, 1-chlorooctadecane is the preferred alkylating agent for preparing imidazolium- or pyridinium-based ionic liquids intended for applications requiring the lowest possible critical aggregation concentration (cac) and highest surface activity . The C18 chain provides an order-of-magnitude reduction in cac compared to C10–C14 homologs, enabling efficient micellization and adsorption at lower surfactant concentrations. This scenario is particularly relevant for researchers developing low-concentration detergents, emulsifiers, or phase-transfer catalysts.

Fabrication of Stable Mixed Monolayers and Langmuir-Blodgett Films Using Non-Amphiphilic Building Blocks

As demonstrated in Section 3, Evidence 5, 1-chlorooctadecane can be incorporated into stearic acid host monolayers at molar fractions up to 0.35 to produce stable Langmuir films, a property not shared by shorter-chain chloroalkanes . This unique behavior enables the construction of organized thin films where the chloroalkane functions as a non-amphiphilic spacer or functional component. Applications include model membrane studies, sensor coatings, and molecular electronics where precise control of hydrophobic layer thickness and composition is required.

Internal Standard for Stir Bar Sorptive Extraction (SBSE) Analysis of Endocrine Disruptors in Water

1-Chlorooctadecane has been validated as an internal standard for the determination of endocrine-disrupting compounds in water samples using stir bar sorptive extraction coupled with thermal desorption-GC-MS . Its high hydrophobicity (logP ≈ 9.5–10) and chemical inertness under SBSE conditions make it particularly suitable for this application, where shorter-chain alkyl chlorides would exhibit inadequate retention on the PDMS stir bar or interfere with analyte recovery [1]. This established method offers procurement justification for analytical laboratories requiring a reliable long-chain chloroalkane standard.

Green Catalytic Dehalogenation in Supercritical CO2 Media

The direct comparative kinetic data presented in Section 3, Evidence 3, demonstrate that 1-chlorooctadecane undergoes complete and rapid hydrodechlorination in supercritical CO2 using Pd/γ-Al2O3 catalyst, with significantly faster rates than in liquid isopropanol . For process chemists developing environmentally benign dehalogenation protocols, the C18 homolog serves as a model substrate for optimizing SC-CO2-based catalytic transformations of long-chain alkyl halides, leveraging the enhanced mass transfer and solvent power of the supercritical medium.

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